5-Chloro-3-(chloromethyl)pyrazin-2-amine
Description
Properties
Molecular Formula |
C5H5Cl2N3 |
|---|---|
Molecular Weight |
178.02 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H5Cl2N3/c6-1-3-5(8)9-2-4(7)10-3/h2H,1H2,(H2,8,9) |
InChI Key |
VWXSTWUVEWUSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
5-Chloro-3-(chloromethyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The chloromethyl group in the target compound increases electrophilicity compared to methyl (3-Chloro-5-methylpyrazin-2-amine) or trifluoromethyl (3-Chloro-5-CF3 analog) groups, enabling efficient alkylation or cross-coupling reactions . Halogen Position: Dichloro-substituted analogs (e.g., 2-Amino-3,6-dichloropyrazine) exhibit stronger halogen bonding, relevant in crystal engineering .
Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 3-Chloro-5-CF3-pyrazin-2-amine significantly increases logP compared to the chloromethyl variant, enhancing membrane permeability .
Synthetic Routes :
- Chloromethyl Introduction : Similar to , the chloromethyl group may be introduced via thionyl chloride-mediated chlorination of hydroxymethyl precursors. This contrasts with NCS (N-chlorosuccinimide) used for direct chlorination in other pyrazines .
- Trifluoromethylation : 3-Chloro-5-CF3-pyrazin-2-amine likely requires specialized fluorination reagents, increasing synthesis complexity .
Applications: Pharmaceutical Intermediates: 3-Chloro-5-methylpyrazin-2-amine is utilized in drug synthesis due to its stability and ease of functionalization . Agrochemicals: The trifluoromethyl analog’s lipophilicity makes it suitable for pesticide development . Coordination Polymers: Dichloro-substituted pyrazines (e.g., 2-Amino-3,6-dichloropyrazine) form hydrogen and halogen-bonded networks, useful in material science .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-3-(chloromethyl)pyrazin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, starting with 5-chloro-3-bromopyrazin-2-amine, the bromo group can be replaced with a chloromethyl group using chloromethylation agents (e.g., chloromethyl methyl ether under controlled conditions). Reaction optimization should focus on temperature (40–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling reactions). Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm the chloromethyl group's position and intermolecular interactions (e.g., hydrogen bonding or Cl⋯Cl contacts observed in similar pyrazine derivatives) .
- NMR/FTIR : Use H/C NMR to verify substitution patterns and FTIR to identify N–H stretching (3200–3400 cm) and C–Cl vibrations (550–750 cm).
- Mass spectrometry : Confirm molecular weight (CHClN; theoretical MW: 192.02 g/mol) and fragmentation patterns.
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer :
- Reactivity : The chloromethyl group is prone to hydrolysis or nucleophilic substitution. Store in anhydrous conditions (e.g., under nitrogen) and refrigerated (2–8°C) to prevent degradation .
- Decomposition products : Monitor via HPLC under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Likely byproducts include hydroxyl-methyl derivatives or dimerization products .
Q. What safety protocols are critical for laboratory handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile chloromethyl byproducts, which are suspected carcinogens (similar to bis(chloromethyl) ether hazards) .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid metal catalysts if using chloromethyl ethers due to corrosion risks .
Advanced Research Questions
Q. How can this compound serve as a building block in kinase inhibitor development, such as ATR inhibitors?
- Methodological Answer :
- Rational design : The pyrazine core is a common scaffold in kinase inhibitors (e.g., VX-970/M6620, an ATR inhibitor). Replace the 3-(chloromethyl) group with pharmacophores (e.g., sulfonylphenyl or isoxazole) via Suzuki-Miyaura coupling to enhance target binding .
- SAR studies : Test substitutions at the chloromethyl position to balance potency and solubility. Use computational docking (e.g., AutoDock Vina) to predict interactions with the ATR kinase ATP-binding pocket .
Q. What strategies mitigate contradictions in reported reactivity data for chloromethyl-substituted pyrazines?
- Methodological Answer :
- Controlled experiments : Compare reactivity under inert (argon) vs. ambient conditions to isolate environmental effects (e.g., moisture or oxygen).
- Kinetic studies : Use stopped-flow NMR to track reaction rates of chloromethyl group substitution with nucleophiles (e.g., amines or thiols). Discrepancies in literature may arise from solvent polarity or counterion effects .
Q. How can computational modeling predict the compound’s intermolecular interactions in solid-state formulations?
- Methodological Answer :
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to model hydrogen bonds (N–H⋯N) and halogen interactions (Cl⋯Cl). Compare with X-ray data from analogous compounds (e.g., 3-chloropyridin-2-amine’s dimeric structures) .
- Hirshfeld surface analysis : Visualize packing motifs and quantify interaction contributions (e.g., π-stacking vs. hydrogen bonding) to guide crystallization solvents .
Q. What analytical methods resolve discrepancies in purity assessments across synthetic batches?
- Methodological Answer :
- Orthogonal techniques : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with LC-MS to detect trace impurities (e.g., dechlorinated byproducts).
- Quantitative H NMR : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity determination, reducing variability from UV-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
